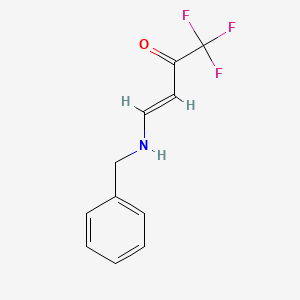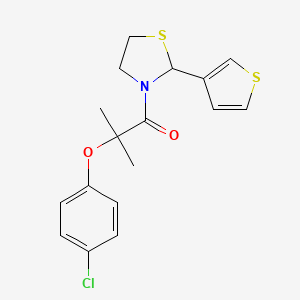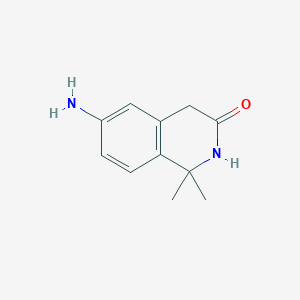
N-(3-Nitropyridin-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Nitropyridin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C6H7N3O4S . It has a molecular weight of 217.21 . This compound is known for its unique chemical and biological properties.
Synthesis Analysis
The synthesis of similar nitropyridine compounds involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of N-(3-Nitropyridin-2-yl)methanesulfonamide is represented by the InChI code 1S/C6H7N3O4S/c1-14(12,13)8-6-5(9(10)11)3-2-4-7-6/h2-4H,1H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-Nitropyridin-2-yl)methanesulfonamide include a molecular weight of 217.2 and a molecular formula of C6H7N3O4S .Wissenschaftliche Forschungsanwendungen
Structural and Molecular Studies
Structural Analysis of Derivatives : A study on nimesulide derivatives, closely related to N-(3-Nitropyridin-2-yl)methanesulfonamide, explored their crystal structures and molecular geometries using X-ray powder diffraction data and DFT optimized molecular geometries. This research provides insights into the molecular structure and interactions of similar compounds (Dey et al., 2015).
Conformational and Self-Association Studies : Investigations into the structure and self-association of trifluoro derivatives related to N-(3-Nitropyridin-2-yl)methanesulfonamide have been conducted. These studies offer a deeper understanding of the molecular behavior in solution and in crystalline form (Sterkhova et al., 2014).
Electrochemical Analysis : Electrochemical studies on nimesulide, a compound related to N-(3-Nitropyridin-2-yl)methanesulfonamide, have been performed to understand its behavior at different electrodes. This research is relevant for understanding the electrochemical properties of similar compounds (Álvarez-Lueje et al., 1997).
Molecular Surface Electrostatic Potential Analysis : A study on the molecular surface electrostatic potential of nimesulide derivatives provides insights into the nature of intermolecular interactions, which can be informative for similar compounds like N-(3-Nitropyridin-2-yl)methanesulfonamide (Dey et al., 2016).
Fragmentation and Structural Analysis : Research on the electron ionization fragmentation patterns of derivatives provides valuable information on the structural behavior of similar compounds, enhancing our understanding of their chemical properties (Danikiewicz, 1997).
Chemical Synthesis and Reactivity
Synthesis of Derivatives : Studies on the synthesis of certain derivatives involving nitropyridyl groups contribute to the broader understanding of chemical synthesis techniques applicable to N-(3-Nitropyridin-2-yl)methanesulfonamide (El-Basil et al., 1969).
Nucleophilic Substitution Reactions : Investigations into vicarious nucleophilic substitution reactions of hydrogen in derivatives offer insights into chemical reactivity that could be relevant for N-(3-Nitropyridin-2-yl)methanesulfonamide (Lemek et al., 2008).
Decomposition Studies : Research on the decomposition of dichloromethanesulfonamide derivatives provides information on the chemical stability and reactivity of related compounds (Torimoto et al., 1977).
Chemoselective N-Acylation : Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, similar in structure, help in understanding the chemoselectivity in acylation reactions, which could be applicable to N-(3-Nitropyridin-2-yl)methanesulfonamide (Kondo et al., 2000).
Catalytic Applications : The use of derivatives in catalytic asymmetric alkylzinc additions to aldehydes showcases the potential utility of N-(3-Nitropyridin-2-yl)methanesulfonamide in catalysis (Wipf & Wang, 2002).
Eigenschaften
IUPAC Name |
N-(3-nitropyridin-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c1-14(12,13)8-6-5(9(10)11)3-2-4-7-6/h2-4H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLURAATCADOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Nitropyridin-2-yl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one](/img/structure/B2882182.png)


![4-benzoyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2882189.png)
![3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2882191.png)
![1-[(2,5-Dimethoxybenzyl)amino]propan-2-ol](/img/structure/B2882192.png)
![6-[4-(Dimethylamino)phenyl]-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2882195.png)


![N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2882199.png)
![N-cyano-3-ethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2882200.png)